An In-depth Technical Guide to 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic organic compound featuring a fused thienoquinoline core. This structural motif is of significant interest in medicinal chemistry due to the established biological activities of related compounds. The thieno[2,3-b]quinoline scaffold is recognized for its potential in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Derivatives of this core structure have demonstrated a range of pharmacological effects, including anti-proliferative and antiparasitic activities. The presence of the methoxy and carboxylic acid functional groups on this scaffold can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development. This guide provides a detailed overview of the known and predicted physicochemical properties of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid, alongside a discussion of its synthetic pathways and potential biological relevance.
Molecular Identity and Core Properties
A precise understanding of the molecular and physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is not widely available in the public domain, we can define its core molecular attributes and provide predicted values for key physicochemical parameters based on its structure and data from closely related analogues.
Key Identifiers and Molecular Data
| Property | Value | Source |
| Chemical Name | 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid | - |
| CAS Number | 462067-71-6 | [1] |
| Molecular Formula | C₁₃H₉NO₃S | Inferred from structure |
| Molecular Weight | 259.28 g/mol | Calculated |
| Exact Mass | 259.0303 g/mol | Calculated |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid. These values are derived from computational models and data available for isomeric structures, such as 7-methoxythieno[2,3-b]quinoline-2-carboxylic acid.
| Property | Predicted Value | Remarks and Comparative Insights |
| XlogP | ~3.4 | This value, predicted for the 7-methoxy isomer, suggests a moderate level of lipophilicity.[2] The position of the methoxy group is not expected to drastically alter the logP value. This parameter is crucial for predicting membrane permeability and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | Calculated for a similar core structure, this TPSA value suggests moderate cell permeability.[3] |
| Hydrogen Bond Donors | 1 | The carboxylic acid group acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atom, the oxygen atoms of the methoxy and carboxylic acid groups act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The bond between the methoxy group and the quinoline ring is rotatable. |
| pKa | Not available | The carboxylic acid moiety will have an acidic pKa, likely in the range of 4-5, typical for aromatic carboxylic acids. The quinoline nitrogen will have a basic pKa. |
| Solubility | Low in water | Thieno[2,3-b]quinoline derivatives are generally known for their poor aqueous solubility, a common challenge in their development as therapeutic agents.[4] |
Molecular Structure
The structure of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is characterized by a planar, rigid tetracyclic system.
Caption: Molecular structure of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid.
Synthetic Pathways
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids typically involves the construction of the fused ring system from appropriately substituted quinoline precursors. A common and effective strategy is the reaction of a 2-chloro-3-formylquinoline derivative with a sulfur-containing nucleophile, such as thioglycolic acid, which leads to the formation of the thiophene ring.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route to 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid, based on established methodologies for this class of compounds.[5]
Caption: A representative synthetic workflow for the preparation of the target compound.
Experimental Protocol Considerations
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Starting Material Synthesis: The precursor, 2-chloro-6-methoxy-quinoline-3-carbaldehyde, can be synthesized from 4-methoxyaniline through a Vilsmeier-Haack reaction followed by cyclization.
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Thiophene Ring Formation: The reaction between the 2-chloro-3-formylquinoline and thioglycolic acid is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. This reaction can sometimes yield a mixture of the uncyclized intermediate and the final cyclized product.[5]
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Cyclization: If the uncyclized intermediate is the major product, a subsequent cyclization step is required. This is often achieved by refluxing the intermediate with a dehydrating agent like phosphorus oxychloride (POCl₃).[5]
-
Purification: The final product is typically purified by recrystallization from a suitable solvent, such as ethanol.
Biological and Pharmacological Context
While specific biological data for 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is limited, the thieno[2,3-b]quinoline core is a well-established pharmacophore with a broad range of biological activities.
-
Anti-proliferative Activity: Numerous studies have demonstrated the potent anti-cancer properties of thieno[2,3-b]quinoline derivatives against various human cancer cell lines.[4][6] The mechanism of action is often associated with the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.
-
Antiparasitic Activity: The fused heterocyclic system has also been explored for its potential in treating parasitic diseases. For instance, certain derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria.[4]
-
Structure-Activity Relationships (SAR): Research into this class of compounds has revealed that the nature and position of substituents on the thienoquinoline ring system play a crucial role in determining their biological activity and selectivity. The carboxylic acid group at the 2-position is a common feature in many active analogues and can be a key interaction point with biological targets or can be modified to improve pharmacokinetic properties.
Conclusion
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid represents a valuable scaffold for further investigation in the field of medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is yet to be published, its structural features and the known biological activities of related compounds suggest its potential as a lead structure for the development of new therapeutic agents. Future research should focus on the detailed experimental evaluation of its properties, the exploration of its biological activity profile, and the optimization of its structure to enhance its therapeutic potential.
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